molecular formula C10H9ClN2O2S B11862087 Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate CAS No. 1194374-27-0

Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate

Cat. No.: B11862087
CAS No.: 1194374-27-0
M. Wt: 256.71 g/mol
InChI Key: AXSUZXWECZNPPG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation can yield thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate include other thieno[3,2-b]pyridine derivatives and thiophene-based compounds. Examples include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both amino and ester functional groups.

Properties

CAS No.

1194374-27-0

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2S/c1-2-15-10(14)7-8-5(16-9(7)12)3-4-6(11)13-8/h3-4H,2,12H2,1H3

InChI Key

AXSUZXWECZNPPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1N=C(C=C2)Cl)N

Origin of Product

United States

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